REACTION_CXSMILES
|
C=CC(=O)C.C1(=O)NC(=O)C2=CC=CC=C12.[Br:17][CH2:18][C:19](=[O:33])[CH2:20][CH2:21][N:22]1[C:30](=[O:31])[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]1=[O:32].[NH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][N:36]=1>C(O)C>[Br:17][CH2:18][C:19](=[O:33])[CH2:20][CH2:21][N:22]1[C:30](=[O:31])[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]1=[O:32].[N:34]1[C:19]([CH2:20][CH2:21][N:22]2[C:30](=[O:31])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]2=[O:32])=[CH:18][N:36]2[CH:37]=[CH:38][CH:39]=[CH:40][C:35]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(CCN1C(C2=CC=CC=C2C1=O)=O)=O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography (silica gel, dichloromethane/ethanol 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(CCN1C(C2=CC=CC=C2C1=O)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2C1C=CC=C2)CCN2C(C1=CC=CC=C1C2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.23 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=CC(=O)C.C1(=O)NC(=O)C2=CC=CC=C12.[Br:17][CH2:18][C:19](=[O:33])[CH2:20][CH2:21][N:22]1[C:30](=[O:31])[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]1=[O:32].[NH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][N:36]=1>C(O)C>[Br:17][CH2:18][C:19](=[O:33])[CH2:20][CH2:21][N:22]1[C:30](=[O:31])[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]1=[O:32].[N:34]1[C:19]([CH2:20][CH2:21][N:22]2[C:30](=[O:31])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]2=[O:32])=[CH:18][N:36]2[CH:37]=[CH:38][CH:39]=[CH:40][C:35]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(CCN1C(C2=CC=CC=C2C1=O)=O)=O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography (silica gel, dichloromethane/ethanol 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(CCN1C(C2=CC=CC=C2C1=O)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2C1C=CC=C2)CCN2C(C1=CC=CC=C1C2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.23 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |